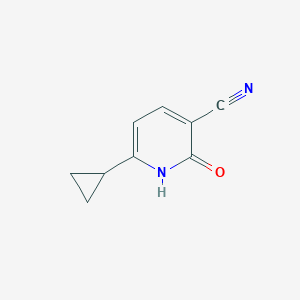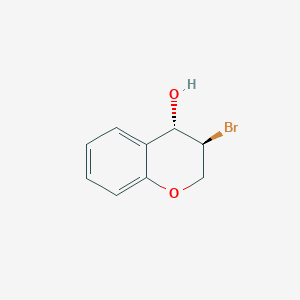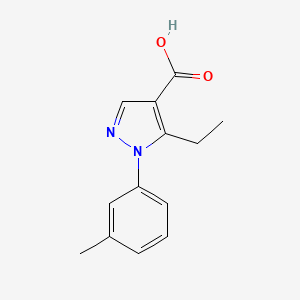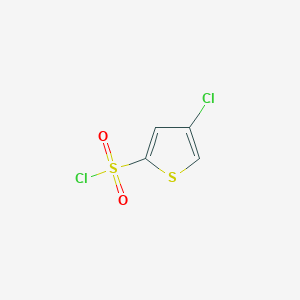
N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide, also known as CCPA, is a potent and selective agonist for the A1 adenosine receptor. The A1 adenosine receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. Activation of the A1 adenosine receptor has been shown to have numerous physiological effects, including vasodilation, inhibition of neurotransmitter release, and modulation of cardiac function. CCPA has been extensively studied for its potential therapeutic applications in a variety of disease states.
Mechanism of Action
N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide acts as a selective agonist for the A1 adenosine receptor. Activation of the A1 adenosine receptor leads to the inhibition of adenylate cyclase and subsequent reduction in cyclic AMP levels. This results in the inhibition of neurotransmitter release and the modulation of cardiac function, among other physiological effects.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide has been shown to have numerous biochemical and physiological effects, including vasodilation, inhibition of neurotransmitter release, modulation of cardiac function, reduction in oxidative stress, and inhibition of tumor growth. These effects are mediated through the activation of the A1 adenosine receptor.
Advantages and Limitations for Lab Experiments
N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide has several advantages for use in lab experiments, including its potency and selectivity for the A1 adenosine receptor, as well as its well-characterized mechanism of action. However, N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide also has some limitations, including its potential for off-target effects and the need for careful dosing and administration.
Future Directions
There are several future directions for research on N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide, including:
1. Further investigation of its potential therapeutic applications in cardiovascular disease, neurodegenerative disorders, and cancer.
2. Development of more selective and potent analogs of N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide for use in lab experiments and potential clinical applications.
3. Investigation of the potential for combination therapy with N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide and other drugs for enhanced therapeutic effects.
4. Exploration of the potential for N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide to modulate other physiological pathways beyond the A1 adenosine receptor.
5. Investigation of the potential for N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide to have therapeutic effects in other disease states beyond those currently studied.
Synthesis Methods
The synthesis of N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide involves the reaction of 4-cyanomethylpiperidine with cyclopropylamine, followed by the addition of pyrimidine-2-carboxylic acid and subsequent coupling with 4-nitrophenyl chloroformate. The resulting intermediate is then reduced with palladium on carbon to yield N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in a variety of disease states, including cardiovascular disease, neurodegenerative disorders, and cancer. In cardiovascular disease, N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide has been shown to have cardioprotective effects, including reducing infarct size and improving cardiac function. In neurodegenerative disorders, N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide has been shown to have neuroprotective effects, including reducing oxidative stress and inflammation. In cancer, N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide has been shown to have anticancer effects, including inhibiting tumor growth and inducing apoptosis.
properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-1-pyrimidin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c16-6-11-20(13-2-3-13)14(21)12-4-9-19(10-5-12)15-17-7-1-8-18-15/h1,7-8,12-13H,2-5,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVHIYGIQJXHST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-(6,6-difluoro-2-azabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B2823271.png)

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one](/img/structure/B2823274.png)

![N~1~-(2-chloro-4-fluorophenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2823279.png)

![4-[[2-(3,4-Dihydro-1H-isochromen-5-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2823284.png)
![2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B2823285.png)



![(E)-2-phenyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2823290.png)
![4-Chloro-3-(4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B2823292.png)
![5-amino-N-(3-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2823294.png)